molecular formula C19H24N2O5S B14700809 (2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid CAS No. 14446-61-8

(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

Cat. No.: B14700809
CAS No.: 14446-61-8
M. Wt: 392.5 g/mol
InChI Key: WHPLREZLHGAXGC-XWEZZZMOSA-N
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Description

(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is a complex organic compound with a unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves multiple steps, including the formation of the bicyclic core and the introduction of functional groups. Common synthetic routes may involve the use of protecting groups, selective functionalization, and cyclization reactions under controlled conditions. Specific reagents and catalysts are often employed to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. Techniques such as continuous flow chemistry and automated synthesis may be utilized to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain functional groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its binding affinity, specificity, and downstream signaling pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    Penicillin: A well-known antibiotic with a similar bicyclic structure.

    Cephalosporin: Another antibiotic with a related structure and similar biological activity.

    Carbapenem: A class of antibiotics with a similar core structure but different functional groups.

Uniqueness

(2S,5R,6R)-3,3-Dimethyl-6-(3-methyl-2-phenoxybutanamido)-7-oxo-4-thia-1-azabicyclo[320]heptane-2-carboxylic acid is unique due to its specific functional groups and stereochemistry, which confer distinct chemical and biological properties

Properties

CAS No.

14446-61-8

Molecular Formula

C19H24N2O5S

Molecular Weight

392.5 g/mol

IUPAC Name

(2S,5R,6R)-3,3-dimethyl-6-[(3-methyl-2-phenoxybutanoyl)amino]-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid

InChI

InChI=1S/C19H24N2O5S/c1-10(2)13(26-11-8-6-5-7-9-11)15(22)20-12-16(23)21-14(18(24)25)19(3,4)27-17(12)21/h5-10,12-14,17H,1-4H3,(H,20,22)(H,24,25)/t12-,13?,14+,17-/m1/s1

InChI Key

WHPLREZLHGAXGC-XWEZZZMOSA-N

Isomeric SMILES

CC(C)C(C(=O)N[C@H]1[C@@H]2N(C1=O)[C@H](C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Canonical SMILES

CC(C)C(C(=O)NC1C2N(C1=O)C(C(S2)(C)C)C(=O)O)OC3=CC=CC=C3

Origin of Product

United States

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